(4-Methoxyphenyl)dimethylsilanol

Catalog No.
S761761
CAS No.
22868-26-4
M.F
C9H14O2Si
M. Wt
182.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)dimethylsilanol

CAS Number

22868-26-4

Product Name

(4-Methoxyphenyl)dimethylsilanol

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane

Molecular Formula

C9H14O2Si

Molecular Weight

182.29 g/mol

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[Si](C)(C)O

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O

Precursor for silylated derivatives:

(4-Methoxyphenyl)dimethylsilanol can act as a starting material for the synthesis of various silylated derivatives. These derivatives are often employed in organic synthesis due to their ability to introduce silicon functionality into molecules, which can influence their properties. For instance, silylated derivatives can be used as:

  • Protecting groups: These groups can be attached to sensitive functional groups in a molecule to temporarily mask their reactivity during a reaction and then later removed selectively.
  • Synthetic intermediates: They can serve as building blocks in the construction of more complex molecules.

Modification of biomolecules:

The unique combination of a silicon atom, a hydroxyl group, and a methoxy group in (4-Methoxyphenyl)dimethylsilanol allows it to interact with various biomolecules, including proteins and nucleic acids. This property makes it useful for:

  • Bioconjugation: This technique involves attaching the silanol molecule to a biomolecule to create a new conjugate with altered properties. Bioconjugates can be used for various applications, such as drug delivery, imaging, and biosensing.
  • Surface modification: (4-Methoxyphenyl)dimethylsilanol can be used to modify the surface of materials, such as glass or silicon wafers, to create surfaces with specific functionalities for biological applications.

Material Science Applications:

(4-Methoxyphenyl)dimethylsilanol is being explored for potential applications in material science due to its ability to:

  • Form self-assembled structures: Under certain conditions, the silanol molecule can self-assemble into well-defined nanostructures. These structures have potential applications in areas like electronics, photonics, and drug delivery.
  • Contribute to the development of new materials: The incorporation of (4-Methoxyphenyl)dimethylsilanol into polymers or other materials can lead to new materials with improved properties, such as enhanced conductivity, thermal stability, or biocompatibility.

(4-Methoxyphenyl)dimethylsilanol, with the chemical formula C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol, is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a dimethylsilanol moiety. This compound is notable for its unique structure, which combines organic and inorganic elements, making it useful in various chemical applications. It is available in various forms, including high purity and nanopowder forms, which are essential for specific research and industrial applications .

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound serves as a precursor in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds. The reaction typically involves the coupling of the silanol with an aryl halide in the presence of a palladium catalyst .
  • Hydrolysis: Under acidic or basic conditions, (4-Methoxyphenyl)dimethylsilanol can undergo hydrolysis to yield silanols and methoxyphenols .

The synthesis of (4-Methoxyphenyl)dimethylsilanol can be achieved through several methods:

  • Direct Silylation: The reaction between 4-methoxyphenol and dimethylchlorosilane in the presence of a base can yield (4-Methoxyphenyl)dimethylsilanol.
  • Hydrolysis of Silanes: Dimethylsilanol can be reacted with 4-methoxyphenyl derivatives under controlled conditions to form the desired silanol .
  • Grignard Reactions: Utilizing Grignard reagents derived from 4-methoxyphenyl compounds can also lead to the formation of this silanol through subsequent reactions with silanes.

(4-Methoxyphenyl)dimethylsilanol has several applications across different fields:

  • Organosilicon Chemistry: It serves as an important intermediate in synthesizing more complex organosilicon compounds.
  • Material Science: Used in producing silicone-based materials due to its unique properties.
  • Proteomics Research: This compound is utilized in proteomics for its biochemical properties, aiding in protein analysis and characterization .

Interaction studies involving (4-Methoxyphenyl)dimethylsilanol primarily focus on its reactivity with various substrates in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for developing new materials and pharmaceuticals. Additionally, studies on its interactions with biological systems could provide insights into potential therapeutic applications.

Several compounds share structural or functional similarities with (4-Methoxyphenyl)dimethylsilanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DimethylsilanolSilanolSimpler structure without aromatic substitution
PhenyltrimethoxysilaneOrganosiliconContains trimethoxysilane instead of dimethyl
4-MethoxystyreneAromatic HydrocarbonLacks silicon component
4-MethoxydimethylsilaneOrganosiliconSimilar but lacks the phenolic hydroxyl group

(4-Methoxyphenyl)dimethylsilanol's unique combination of an aromatic methoxy group and a dimethylsilanol moiety distinguishes it from these similar compounds, making it particularly valuable in both organic synthesis and material science applications.

Wikipedia

(p-Methoxyphenyl)dimethylsilanol

Dates

Modify: 2023-08-15

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